

Downstream Effects of Pam2CSK4 Stimulation: A Technical Guide

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Compound of Interest

Compound Name:	Pam2csk4
CAS No.:	574741-81-4
Cat. No.:	B3063113

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Abstract

Pam2CSK4, a synthetic diacylated lipopeptide, is a potent agonist for Toll-like receptor 2 (TLR2) in heterodimerization with TLR6. Its stimulation triggers a cascade of downstream signaling events, primarily mediated by the MyD88-dependent pathway, culminating in the activation of key transcription factors such as NF- κ B and AP-1. This activation orchestrates a diverse range of cellular responses, including the production of pro-inflammatory cytokines and chemokines, modulation of immune cell differentiation and function, and induction of enzymes involved in inflammation and immunity. This technical guide provides an in-depth overview of the core downstream effects of **Pam2CSK4** stimulation, presenting quantitative data, detailed experimental protocols, and visual signaling pathways to serve as a comprehensive resource for researchers in immunology and drug development.

Core Signaling Pathways

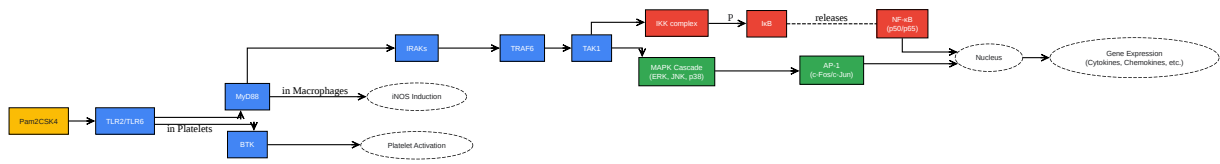
Pam2CSK4 initiates intracellular signaling by binding to the TLR2/TLR6 heterodimer on the cell surface. This ligand binding event recruits the adaptor protein Myeloid differentiation primary

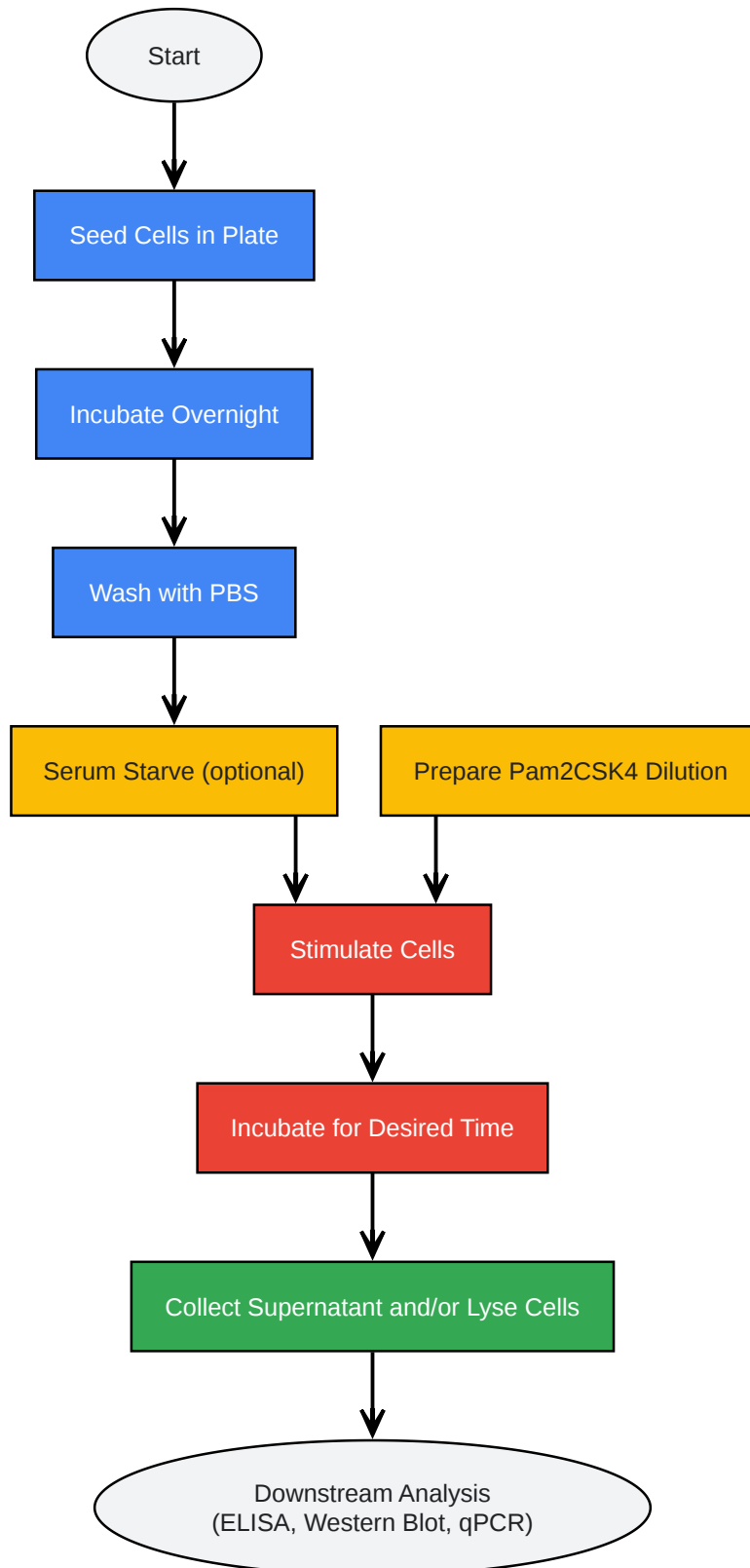
response 88 (MyD88), which in turn interacts with and activates members of the IL-1 receptor-associated kinase (IRAK) family. Subsequent phosphorylation events lead to the recruitment of TRAF6, an E3 ubiquitin ligase, which activates the TAK1 complex. TAK1 then activates two major downstream pathways: the I κ B kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) cascade.

The activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitor of κ B (I κ B), releasing the nuclear factor- κ B (NF- κ B) p50/p65 heterodimer to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.

Concurrently, the MAPK cascade, including ERK, JNK, and p38, is activated, leading to the activation of the transcription factor AP-1 (a heterodimer of c-Fos and c-Jun). AP-1 also translocates to the nucleus and, in concert with NF- κ B, drives the expression of genes involved in inflammation, immunity, and cellular proliferation.

In specific cell types, such as platelets, **Pam2CSK4** stimulation has also been shown to involve Bruton's tyrosine kinase (BTK) signaling, downstream of TLR2.[1] In macrophages, **Pam2CSK4** stimulation leads to the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO).[2]





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References

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